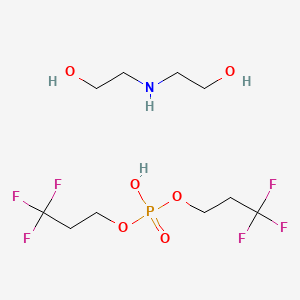
4-(Phenylamino)benzenediazonium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylamino)benzenediazonium hexafluorophosphate is a diazonium salt with the molecular formula C12H10F6N3P and a molecular weight of 341.19 g/mol. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)benzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Phenylamino)aniline. This process is carried out by treating 4-(Phenylamino)aniline with nitrous acid in the presence of hexafluorophosphoric acid. The reaction conditions usually require low temperatures to maintain the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Phenylamino)benzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: Typically carried out in the presence of phenols or aromatic amines under mildly acidic to neutral conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products Formed
Substitution Reactions: Products include substituted aromatic compounds.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: Aniline derivatives are formed.
Aplicaciones Científicas De Investigación
4-(Phenylamino)benzenediazonium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.
Biology: Employed in the modification of proteins and peptides through diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Phenylamino)benzenediazonium hexafluorophosphate involves the formation of a diazonium ion, which can act as an electrophile in various chemical reactions. The diazonium ion can undergo substitution, coupling, or reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and other electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
4-Formylbenzene diazonium hexafluorophosphate: Similar in structure but contains a formyl group instead of a phenylamino group.
4-Chlorobenzenediazonium hexafluorophosphate: Contains a chlorine atom instead of a phenylamino group.
Uniqueness
4-(Phenylamino)benzenediazonium hexafluorophosphate is unique due to its phenylamino group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring selective modification of aromatic compounds.
Propiedades
Número CAS |
68541-73-1 |
|---|---|
Fórmula molecular |
C12H10F6N3P |
Peso molecular |
341.19 g/mol |
Nombre IUPAC |
4-anilinobenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C12H10N3.F6P/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-7(2,3,4,5)6/h1-9,14H;/q+1;-1 |
Clave InChI |
GMCYTOBVFHVRMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)
![Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate](/img/structure/B13419784.png)











![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
